N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide

TRPV1 Antagonism Aqueous Solubility SAR

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic benzothiazole-6-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) substituent on the amide nitrogen. It is a member of the benzothiazole amide class of transient receptor potential vanilloid 1 (TRPV1) antagonists, a series developed to treat pain and inflammatory disorders.

Molecular Formula C12H12N2O3S2
Molecular Weight 296.4 g/mol
Cat. No. B12187936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide
Molecular FormulaC12H12N2O3S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C12H12N2O3S2/c15-12(14-9-3-4-19(16,17)6-9)8-1-2-10-11(5-8)18-7-13-10/h1-2,5,7,9H,3-4,6H2,(H,14,15)
InChIKeyRFQLBWGBAXHWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide: Structural Identity and Procurement-Relevant Context


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic benzothiazole-6-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) substituent on the amide nitrogen. It is a member of the benzothiazole amide class of transient receptor potential vanilloid 1 (TRPV1) antagonists, a series developed to treat pain and inflammatory disorders [1]. Unlike generic benzothiazole building blocks, this compound carries a defined stereoelectronic profile conferred by the cyclic sulfone moiety, which directly influences solubility, metabolic stability, and receptor-binding characteristics as established in structure-activity relationship (SAR) studies of the series [2].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide Cannot Be Interchanged with Common Analogs


The benzothiazole-6-carboxamide scaffold is a privileged structure in medicinal chemistry, but the specific nature of the amide substituent governs target engagement, oral bioavailability, and safety profile. Within the TRPV1 antagonist program, replacement of the sulfolane-containing amide with simpler alkyl or unoxidized thioether derivatives led to marked reductions in aqueous solubility, creating liabilities for oral dosing [1]. Conversely, modifications that increased polarity often introduced metabolic instability and genotoxicity risks, as the series was shown to produce an aryl amine metabolite capable of forming reactive glutathione conjugates [2]. Therefore, selecting N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide represents a deliberate choice of a specific pharmacophore element that balances these properties, and blind substitution with a generically similar benzothiazole carboxamide cannot guarantee the same integrated profile.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide vs. Closest Analogs


Aqueous Solubility Enhancement by the Cyclic Sulfone Moiety

Within the benzothiazole amide TRPV1 antagonist series, the introduction of polar groups to the benzothiazole core was a key strategy to achieve oral efficacy. The 1,1-dioxidotetrahydrothiophen-3-yl substituent, as a cyclic sulfone, directly contributes to increased aqueous solubility compared to unsubstituted or simple alkyl amide analogs. The Besidski et al. SAR study reports that increasing aqueous solubility through the attachment of polar groups to the benzothiazole core was essential for verifying therapeutic potential in rat pharmacological models of pain [1].

TRPV1 Antagonism Aqueous Solubility SAR

Metabolic Stability and Genotoxicity Risk Profile

Benzothiazole amides as a class undergo amide hydrolysis to release an aryl amine metabolite, which can be N-acetylated or form glutathione conjugates. The Bylund et al. metabolic profiling study demonstrated that this metabolic pathway led to confounding genotoxicity results in standard in vitro assays (Ames, mouse lymphoma, Comet) when rat liver S9 was used as the activation system [1]. The structural features of the amide side chain, including the sulfolane group, dictate the rate of amide hydrolysis and subsequent metabolite fate. While this study does not single out N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide, it establishes that the specific amide substituent is a critical determinant of genotoxic potential within the series.

Metabolic Stability Genotoxicity TRPV1 Antagonists

TRPV1 Antagonist Potency and Oral Efficacy Profile

The parent patent WO2006068592 describes a series of benzothiazolecarboxamides including this compound as active TRPV1 antagonists useful for treating pain and respiratory disorders [1]. The Besidski et al. study reports that compounds from this series demonstrated oral efficacy in rat pharmacological pain models after optimization for solubility and metabolic stability [2]. While the precise IC50 of this specific compound is not publicly disclosed in the available abstracts, the structural features it embodies (benzothiazole-6-carboxamide core, cyclic sulfone amide side chain) were identified as critical pharmacophoric elements for achieving both in vitro potency and in vivo activity.

TRPV1 Antagonism Oral Efficacy Pain Models

Preferred Use Cases for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide Based on Evidence Profile


TRPV1 Antagonist Lead Optimization and in Vivo Pain Model Studies

Procurement is justified for research groups aiming to replicate or build upon the orally efficacious benzothiazole amide series. The compound serves as a reference standard for studying the contribution of the cyclic sulfone moiety to solubility, potency, and metabolic stability [1].

In Vitro Genotoxicity and Metabolic Stability Screening of Benzothiazole Derivatives

This compound is a critical tool for investigating the amide hydrolysis-dependent genotoxicity pathway in the benzothiazole class. Its use in hepatocyte-based assays can help establish structure-toxicity relationships and guide safer analog design [2].

Positive Control for High-Throughput TRPV1 Antagonist Screening

As a structurally characterized member of a patented TRPV1 antagonist series, it can serve as an internal standard or positive control in screening cascades to benchmark new hits against a compound with established oral in vivo activity [3].

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